

# Spectroscopic Profile of 4-Amino-3-nitrobenzoic Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Amino-3-nitrobenzoic acid

Cat. No.: B072122

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-nitrobenzoic acid** (CAS Number: 1588-83-6), a compound of interest in pharmaceutical and chemical research. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, presenting key findings in a structured format to facilitate research and development.

## Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for **4-Amino-3-nitrobenzoic acid**, presented in tabular format for clarity and ease of comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **4-Amino-3-nitrobenzoic acid** provide detailed information about its atomic framework.

#### $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum was acquired in deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.11-7.92	Multiplet	2H	Aromatic H
~7.40-7.21	Multiplet	2H	Aromatic H
13.06	Singlet	1H	Carboxylic Acid (-COOH)

### <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum was also recorded in DMSO-d<sub>6</sub>.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
166.84	C=O (Carboxylic Acid)
166.37	Aromatic C
164.38	Aromatic C
132.59	Aromatic C
127.83	Aromatic C
116.14	Aromatic C

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule through their characteristic absorption of infrared radiation. The data presented below corresponds to the analysis of a solid sample prepared as a KBr pellet.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
3400-3200	Strong, Broad	N-H	Amine (N-H) Stretching
3300-2500	Very Broad	O-H	Carboxylic Acid (O-H) Stretching
1760-1690	Strong	C=O	Carboxylic Acid (C=O) Stretching
1600-1585 & 1500-1400	Medium-Weak	C=C	Aromatic Ring Stretching
1550-1475	Strong	N-O	Asymmetric Nitro (NO <sub>2</sub> ) Stretching
1360-1290	Strong	N-O	Symmetric Nitro (NO <sub>2</sub> ) Stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The data below was likely obtained using electron ionization (EI).

$m/z$	Relative Intensity (%)	Assignment
182	~100	[M] <sup>+</sup> (Molecular Ion)
165	Moderate	[M-OH] <sup>+</sup>
136	Moderate	[M-NO <sub>2</sub> ] <sup>+</sup>
118	Moderate	[M-NO <sub>2</sub> -H <sub>2</sub> O] <sup>+</sup>
90	Moderate	[M-NO <sub>2</sub> -COOH] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## NMR Spectroscopy

A standard protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a solid aromatic acid is as follows:

- **Sample Preparation:** Accurately weigh 5-20 mg for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR of **4-Amino-3-nitrobenzoic acid**.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- **Homogenization:** Gently vortex or sonicate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
- **Data Acquisition:** The NMR spectra were recorded on a 500 MHz spectrometer.<sup>[1]</sup> The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize resolution. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically run to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak of  $\text{DMSO-d}_6$ .<sup>[1]</sup>

## FT-IR Spectroscopy

The following protocol outlines the KBr (potassium bromide) pellet method for solid sample analysis:

- **Sample Grinding:** Grind a small amount (1-2 mg) of **4-Amino-3-nitrobenzoic acid** to a fine powder using an agate mortar and pestle.
- **Mixing:** Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and thoroughly mix with the sample.
- **Pellet Formation:** Transfer the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.
- **Spectrum Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically over a range of 4000 to  $400\text{ cm}^{-1}$ .

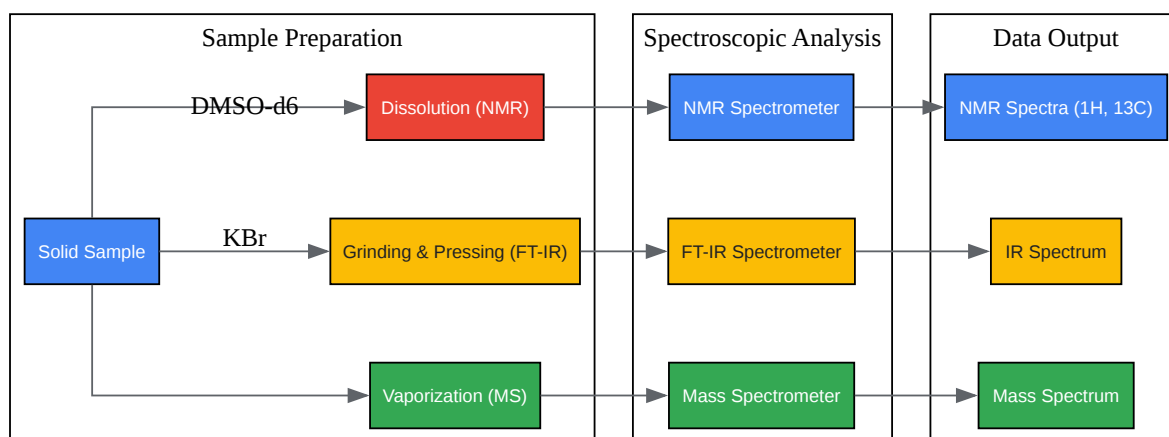
## Mass Spectrometry

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer.

- **Sample Introduction:** A small amount of the solid sample is introduced into the ion source, often via a direct insertion probe, and vaporized.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

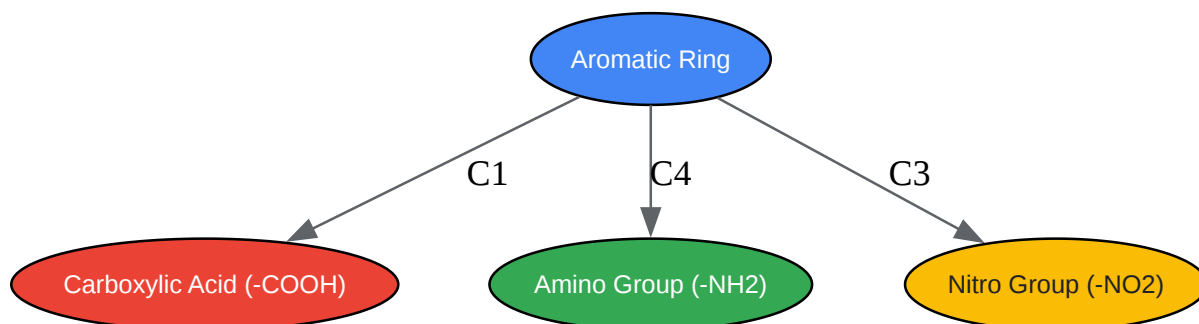
## Visualizations

The following diagrams illustrate key experimental workflows and the structural relationships of the functional groups in **4-Amino-3-nitrobenzoic acid**.



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Caption: General workflow for spectroscopic analysis of **4-Amino-3-nitrobenzoic acid**.



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Caption: Key functional groups of **4-Amino-3-nitrobenzoic acid**.

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## References

- 1. rsc.org [rsc.org]
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